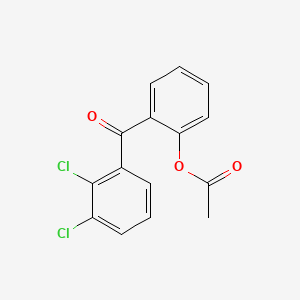

2-Acetoxy-2',3'-dichlorobenzophenone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[2-(2,3-dichlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)11-6-4-7-12(16)14(11)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVGKMFIPNOAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641597 | |

| Record name | 2-(2,3-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-76-7 | |

| Record name | 2-(2,3-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Acetoxy 2 ,3 Dichlorobenzophenone and Its Analogues

Direct Synthesis of 2-Acetoxy-2',3'-dichlorobenzophenone

The direct synthesis of this compound is most efficiently approached as a two-step process: construction of the hydroxylated benzophenone (B1666685) precursor followed by acetylation.

The immediate precursor to this compound is 2-hydroxy-2',3'-dichlorobenzophenone. The synthesis of this precursor is typically achieved via a Friedel-Crafts acylation reaction. organic-chemistry.org This classic method involves the electrophilic aromatic substitution of an activated aromatic ring with an acyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.com

For the synthesis of 2-hydroxy-2',3'-dichlorobenzophenone, the key reactants are:

Acylating Agent: 2,3-Dichlorobenzoyl chloride. This provides the dichlorinated benzoyl moiety of the final structure.

Aromatic Substrate: Phenol (B47542) or a protected phenol derivative (e.g., anisole). The hydroxyl (or methoxy) group on this ring directs the acylation primarily to the para position, though some ortho product can be formed. ijraset.com The use of anisole (B1667542) (methoxybenzene) followed by a demethylation step is a common strategy to yield the desired hydroxybenzophenone.

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is the most common catalyst for Friedel-Crafts acylation, though others like ferric chloride (FeCl₃) can also be used. A stoichiometric amount of the catalyst is generally required as it complexes with the product ketone. organic-chemistry.orgwikipedia.org

The reaction involves the formation of a highly electrophilic acylium ion from the reaction of 2,3-dichlorobenzoyl chloride with AlCl₃. This ion is then attacked by the electron-rich phenol or anisole ring to form the dichlorobenzophenone scaffold. If anisole is used, a subsequent demethylation step, for instance using AlCl₃ or BBr₃, is required to reveal the hydroxyl group, yielding 2-hydroxy-2',3'-dichlorobenzophenone. prepchem.com

Once the 2-hydroxy-2',3'-dichlorobenzophenone precursor is obtained, the final step is the acetylation of the phenolic hydroxyl group. This is a standard esterification reaction.

Common acetylation strategies involve the use of:

Acetic Anhydride (B1165640): This is a widely used, efficient, and cost-effective acetylating agent. The reaction is typically carried out in the presence of a base catalyst, such as pyridine (B92270) or a tertiary amine, or a catalytic amount of acid.

Acetyl Chloride: This is a more reactive acetylating agent than acetic anhydride and reacts readily with phenols. A base is typically added to neutralize the HCl byproduct.

The reaction conditions are generally mild. The hydroxybenzophenone precursor is dissolved in an appropriate solvent (e.g., dichloromethane, pyridine, or tetrahydrofuran), and the acetylating agent is added, often at room temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, a standard aqueous workup is performed to remove excess reagents and byproducts, followed by purification of the final product, this compound, typically by crystallization or column chromatography.

Synthesis of Related Dichlorobenzophenone Derivatives

The synthesis of analogues and related dichlorobenzophenone derivatives utilizes similar core methodologies, with variations in starting materials and subsequent functional group manipulations.

The construction of the core halogenated benzophenone structure is dominated by the Friedel-Crafts acylation. organic-chemistry.org This method allows for the coupling of two aromatic rings through a carbonyl bridge. For dichlorobenzophenones, this involves the reaction of a substituted benzoyl chloride with a substituted benzene (B151609) ring. For example, the synthesis of 2,5-dichlorobenzophenone (B102398) is achieved by the aroylation of 1,4-dichlorobenzene (B42874) with benzoyl chloride. google.com

Key parameters influencing the outcome of the Friedel-Crafts acylation include the choice of solvent, catalyst, temperature, and reaction time. ijraset.com The regioselectivity of the reaction is governed by the directing effects of the substituents on both aromatic rings. The reaction typically requires anhydrous conditions as the Lewis acid catalysts are moisture-sensitive. google.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1,4-Dichlorobenzene | Benzoyl Chloride | Aluminum Chloride (AlCl₃) | (Excess Reactant) | 170 | ~80 | google.com |

| Phenol | p-Chlorobenzoyl Chloride | K10-FeAA120 Clay | Ethylene Dichloride | 40 | 97 | ijraset.com |

| Chlorobenzene | 2-Chlorobenzoyl Chloride | Aluminum Chloride (AlCl₃) | (Not Specified) | (Not Specified) | High | (Implied) |

| Resorcinol | Benzoic Anhydride | Bismuth(III) Chloride (BiCl₃) | Ethanol | 73 | 94.4 | google.com |

Following the construction of the basic dichlorobenzophenone scaffold, a variety of functional groups can be introduced or modified to create a diverse range of analogues. These transformations rely on standard organic reactions.

Hydroxylation: As mentioned previously, hydroxyl groups can be introduced by using a hydroxylated substrate in the Friedel-Crafts reaction or by demethylation of a methoxy-substituted benzophenone. prepchem.com For example, refluxing a methoxy-dichlorobenzophenone with AlCl₃ in benzene can effectively cleave the methyl ether to yield the corresponding hydroxybenzophenone. prepchem.com

Nitration: The introduction of nitro groups onto the aromatic rings of the benzophenone core is a common modification, typically achieved by treatment with a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the ring.

Amination: Nitro-substituted benzophenones can be readily reduced to the corresponding amino derivatives using standard reducing agents such as tin(II) chloride or catalytic hydrogenation. These amino groups can then be further modified.

Alkylation/Etherification: Phenolic hydroxyl groups on the benzophenone scaffold can be alkylated to form ethers. For instance, reacting a hydroxybenzophenone with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) yields the corresponding alkoxybenzophenone.

These modifications allow for the fine-tuning of the electronic and steric properties of the benzophenone derivatives for various applications.

Advanced Synthetic Approaches and Chemo-selectivity

While Friedel-Crafts acylation is a powerful and widely used method, it has limitations, including the use of stoichiometric amounts of corrosive Lewis acids and sometimes poor regioselectivity. globethesis.com Modern synthetic chemistry offers advanced alternatives that can overcome these drawbacks.

Palladium-Catalyzed Cross-Coupling Reactions: Methods such as the Suzuki and Heck reactions provide powerful tools for constructing the benzophenone scaffold under milder conditions. For example, a palladium-catalyzed carbonylative cross-coupling of an aryl halide with an arylboronic acid can produce benzophenones with high regioselectivity. nih.gov These methods offer greater functional group tolerance compared to the harsh conditions of the Friedel-Crafts reaction. globethesis.com

C-H Bond Activation/Acylation: More recent developments involve the direct acylation of aromatic C-H bonds catalyzed by transition metals like palladium or rhodium. globethesis.comresearchgate.net These methods are highly atom-economical and can provide access to benzophenone derivatives that are difficult to synthesize via traditional routes.

Chemo-selectivity is a critical concept in the synthesis of complex, multifunctional benzophenone analogues. It refers to the ability of a reagent to react with one functional group in preference to another. ias.ac.inwikipedia.org For a molecule containing multiple reactive sites, such as different halogen atoms or multiple hydroxyl groups, achieving chemo-selective modification is essential. This can be accomplished by:

Choosing selective reagents: For example, using a milder reducing agent that will reduce a nitro group without affecting a ketone. wikipedia.org

Employing protecting groups: Temporarily masking a more reactive functional group to allow a reaction to occur at a less reactive site.

Controlling reaction conditions: Adjusting temperature, pH, or catalyst can influence which functional group reacts preferentially. ias.ac.in

These advanced strategies and a careful consideration of chemo-selectivity enable the precise and efficient synthesis of complex benzophenone derivatives.

Stereoselective Synthesis Methodologies

While this compound is an achiral molecule, the principles of stereoselective synthesis are vital for producing its chiral analogues and derivatives. Stereoselectivity in this context primarily relates to two areas: the creation of chiral centers via asymmetric reduction of the carbonyl group, and the potential for atropisomerism in sterically hindered structures.

The synthesis of tetra-ortho-substituted benzophenones presents significant challenges due to the steric hindrance around the central ketone bridge, which can complicate reaction pathways and affect product stability. The intense interaction between functional groups adjacent to the carbonyl can lead to unexpected reactivities and difficulties in achieving desired structures.

A prominent strategy for introducing chirality is the asymmetric reduction of the prochiral carbonyl moiety in unsymmetrical benzophenones to yield chiral benzhydrols (diaryl methanols). This transformation has been achieved with high levels of enantioselectivity using transition metal catalysts.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation : Bifunctional oxo-tethered Ruthenium(II) catalysts have proven effective for the asymmetric transfer hydrogenation of various unsymmetrical benzophenones. acs.org Using a formic acid/triethylamine mixture as the hydrogen source, these catalysts can reduce benzophenones with ortho-substituents, such as chloro, bromo, and trifluoromethyl groups, to their corresponding (S)-benzhydrols with excellent enantiomeric excess (ee), often exceeding 98%. acs.org The catalyst's effectiveness stems from its ability to effectively discriminate between the different substituents on the aryl rings. acs.org

Manganese-Catalyzed Asymmetric Hydrogenation : Chiral Manganese(I) catalysts featuring imidazole-based PNN tridentate ligands have also been developed for the asymmetric hydrogenation of unsymmetrical benzophenones. researchgate.net These systems demonstrate outstanding activity and enantioselectivity (up to >99% ee) across a broad range of substrates. researchgate.net A key feature of this protocol is its use of potassium carbonate as a base, making it suitable for industrial applications. The imine group within the chiral ligand is considered crucial for achieving both high activity and selectivity. researchgate.net

Another approach to stereoselective synthesis involves using benzophenone as a directing or protecting group in reactions to form chiral molecules. For instance, the benzophenone-imine of glycine (B1666218) esters can be used as a substrate in enantioselective Michael additions catalyzed by chiral organosuperbases, leading to the formation of chiral pyroglutamic acid esters with high yield and enantioselectivity. rsc.org

Table 1: Comparison of Catalytic Systems for Asymmetric Reduction of Benzophenones

| Catalyst Type | Ligand/Catalyst Example | Reaction Type | Hydrogen Source | Selectivity (ee) | Key Features |

| Ruthenium | (R,R)-Oxo-tethered Ru-DPEN | Transfer Hydrogenation | HCOOH/Et₃N | Up to >98% | Effective for ortho-substituted benzophenones; Tolerates phenolic ketones. acs.org |

| Manganese | Mn(I) with Imidazole-based PNN Ligand | Hydrogenation | H₂ | Up to >99% | High turnover numbers; Uses an industrially viable base (K₂CO₃). researchgate.net |

Emerging Synthetic Techniques for Complex Benzophenone Structures

The construction of complex benzophenone frameworks, particularly those with multiple substitutions or challenging steric environments like this compound, often requires moving beyond traditional synthetic methods. Classical approaches, such as the Friedel-Crafts acylation using benzoyl chloride and a Lewis acid like aluminum chloride, have long been the standard. chemicalbook.comorgsyn.org However, these methods can suffer from limitations including harsh reaction conditions, low regioselectivity, and the need for stoichiometric amounts of catalysts. patsnap.com

Emerging techniques focus on improving efficiency, selectivity, and functional group tolerance.

Use of Blocking Groups for Regiocontrol : To overcome the regioselectivity challenges in Friedel-Crafts reactions, particularly for synthesizing ortho-substituted products, a blocking group strategy can be employed. A method has been developed using a tert-butyl group to direct acylation to the desired position. researchgate.net For example, p-tert-butylanisole can be condensed with an aroyl chloride. The bulky tert-butyl group directs the reaction and can later be removed simultaneously with demethylation using aluminum chloride, yielding ortho-hydroxybenzophenones in high yields. researchgate.net This approach provides a strategic pathway to otherwise difficult-to-access substitution patterns.

Continuous Flow Synthesis : The application of microreactors for continuous synthesis represents a significant process intensification of traditional reactions. patsnap.com By performing acylation and Friedel-Crafts reactions in a microreactor, it is possible to achieve higher conversion rates and efficiency with shorter reaction times. This technology also offers improved safety, a smaller footprint, and reduced labor requirements compared to batch production, making it an environmentally friendlier alternative. patsnap.com

Palladium-Catalyzed Cross-Coupling Reactions : Modern cross-coupling reactions offer a milder alternative to Friedel-Crafts chemistry. The Suzuki-Miyaura coupling, for instance, can be used to form the carbon-carbon bond between an aryl group and the carbonyl carbon. This approach may involve the reaction of a substituted phenyl boronic acid with an anhydride, catalyzed by a palladium complex, and is considered a "greener" synthetic route. oregonstate.edu

Novel Processes and Catalysts : Research continues into new processes that improve upon existing methods. This includes the development of novel catalyst systems for alkylation or acylation reactions that operate under milder conditions or with greater selectivity. google.com Furthermore, advanced techniques like copper-promoted cascade reactions, while demonstrated for synthesizing benzofurans from benzophenones, highlight the potential of transition-metal-catalyzed C-H activation and oxidative coupling methodologies to be adapted for the direct synthesis of complex benzophenone structures. nih.gov

Table 2: Overview of Traditional vs. Emerging Benzophenone Synthetic Techniques

| Technique | Method Type | Key Reagents/Catalyst | Typical Conditions | Advantages |

| Traditional | Friedel-Crafts Acylation | Benzoyl Chloride, AlCl₃ | Anhydrous, often requires heating | Well-established, readily available reagents. chemicalbook.comorgsyn.org |

| Emerging | Blocking Group Strategy | tert-Butyl group, Aroyl Chloride, AlCl₃ | Stepwise protection, acylation, deprotection | Enables synthesis of specific regioisomers (e.g., ortho-substituted). researchgate.net |

| Emerging | Continuous Flow Synthesis | Reactants fed into a microreactor | Controlled pressure and temperature | High efficiency, short reaction times, improved safety, smaller footprint. patsnap.com |

| Emerging | Suzuki-Miyaura Coupling | Phenyl Boronic Acid, Anhydride, Pd catalyst | Mild base, organic solvent | "Greener" route, high functional group tolerance. oregonstate.edu |

Mechanistic Investigations of Reactions Involving 2 Acetoxy 2 ,3 Dichlorobenzophenone

Oxidative and Reductive Transformation Pathways

The oxidative and reductive transformations of 2-Acetoxy-2',3'-dichlorobenzophenone are anticipated to primarily involve the carbonyl group, the acetoxy functionality, and the aromatic rings, influenced by the electronic effects of the substituents.

Oxidative Pathways: The benzophenone (B1666685) skeleton is generally resistant to oxidation under mild conditions. However, under more forcing conditions, oxidative degradation would likely target the aromatic rings. The chlorine atoms, being electron-withdrawing, would deactivate the dichlorinated phenyl ring towards electrophilic attack. Conversely, the acetoxy group, while having an electron-withdrawing carbonyl component, can also donate electron density to the ortho position of its attached phenyl ring through resonance of the ether oxygen, potentially making this ring more susceptible to oxidative cleavage.

Hydrolytic cleavage of the ester bond under oxidative conditions could yield 2-hydroxy-2',3'-dichlorobenzophenone, which would be more susceptible to oxidation. The phenolic hydroxyl group would activate the ring towards further oxidation, potentially leading to ring-opening products.

Reductive Pathways: The most common reductive pathway for benzophenones is the reduction of the carbonyl group. Photochemical reduction, for instance, often proceeds via a triplet excited state of the benzophenone, which can abstract a hydrogen atom from a suitable donor to form a ketyl radical. Dimerization of this radical then yields a pinacol. The presence of electron-withdrawing chlorine atoms on one of the phenyl rings would likely enhance the electrophilicity of the carbonyl carbon, potentially facilitating its reduction.

The acetoxy group could also be subject to reductive cleavage, although this would likely require specific reducing agents. Furthermore, reductive dehalogenation of the dichlorinated ring is a plausible pathway, particularly with potent reducing agents or under catalytic conditions.

A summary of the probable transformation products under different conditions is presented in the table below.

| Transformation Type | Probable Reaction | Key Intermediates/Products | Influencing Factors |

| Oxidative | Aromatic Ring Cleavage | Carboxylic acids, CO2 | Strong oxidizing agents (e.g., O3, KMnO4) |

| Ester Hydrolysis | 2-Hydroxy-2',3'-dichlorobenzophenone | Acidic or basic conditions | |

| Reductive | Carbonyl Reduction | 2-Acetoxy-2',3'-dichlorobenzhydrol, Pinacol | H-donors (e.g., isopropanol), reducing agents (e.g., NaBH4) |

| Dehalogenation | Mono- and non-chlorinated benzophenones | Strong reducing agents, catalysts (e.g., Pd/C) | |

| Ester Cleavage | 2-Hydroxy-2',3'-dichlorobenzophenone | Specific reducing agents (e.g., LiAlH4) |

Photochemical Reaction Mechanisms of Acetoxybenzophenones

The photochemistry of benzophenones is rich and has been extensively studied. The introduction of an acetoxy group, particularly at the ortho position, along with chloro substituents, is expected to significantly influence the excited-state dynamics and reaction pathways of this compound.

Photoexcitation Processes and Excited State Dynamics

Upon absorption of UV light, this compound will be promoted from its ground state (S₀) to an excited singlet state (S₁). Benzophenones are well-known for their efficient intersystem crossing (ISC) from the S₁ state to a lower-energy triplet state (T₁). This process is typically very fast and efficient, meaning that the majority of the photochemical reactions of benzophenones originate from the T₁ state.

The nature of the lowest excited triplet state can be either n,π* or π,π. For benzophenone itself, the lowest triplet state is n,π, characterized by the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. This n,π* triplet state is highly reactive in hydrogen abstraction reactions.

The substituents on this compound will influence the energies of these excited states. The electron-withdrawing chlorine atoms are likely to lower the energy of the π,π* state. The ortho-acetoxy group can also influence the excited state manifold. If the lowest triplet state remains n,π, the compound is expected to be photoreactive in a manner similar to benzophenone. However, if the substituents cause the π,π triplet state to be lower in energy, the reactivity in hydrogen abstraction reactions may be diminished.

Key Excited State Parameters for Substituted Benzophenones (Note: Data for the specific target compound is unavailable. The following table presents representative data for related compounds to illustrate the effect of substituents.)

| Compound | S₁ Energy (kcal/mol) | T₁ Energy (kcal/mol) | ISC Quantum Yield (Φ_ISC) |

| Benzophenone | 74 | 69 | ~1.0 |

| 4,4'-Dichlorobenzophenone | 73 | 68 | ~1.0 |

| 2-Hydroxybenzophenone | 70 | 65 | <0.1 (due to intramolecular H-bonding) |

Intermolecular Photocycloadditions

In the presence of alkenes, this compound is expected to undergo intermolecular Paternò–Büchi reactions. The excited triplet state of the benzophenone would add to the alkene to form a 1,4-biradical intermediate, which then cyclizes to form the oxetane (B1205548) ring.

The regioselectivity of this reaction is governed by the stability of the intermediate biradical. The addition of the excited carbonyl oxygen to the alkene can occur at either of the two double-bonded carbons. The more stable biradical intermediate will be preferentially formed. The electron-withdrawing nature of the dichlorinated phenyl ring may influence the electrophilicity of the excited carbonyl group and thus the regioselectivity of the addition.

Biradical Intermediates and Reaction Control

Biradical intermediates are central to many of the photochemical reactions of benzophenones. As mentioned, in the Paternò–Büchi reaction, a 1,4-biradical is formed upon addition of the excited benzophenone to an alkene. In photoreduction reactions, a ketyl radical is formed, which is also a type of biradical.

The lifetime and subsequent reaction pathways of the biradical are crucial in determining the final product distribution. The spin state of the biradical (singlet or triplet) also plays a key role. For reactions proceeding through a triplet excited state, a triplet biradical is initially formed, which must undergo intersystem crossing to a singlet biradical before it can cyclize to form a stable product.

Enantioselective Photochemical Transformations

Achieving enantioselectivity in photochemical reactions is a significant challenge. For this compound, enantioselective transformations could potentially be achieved in several ways:

Chiral Sensitizers: A chiral sensitizer (B1316253) can transfer its triplet energy to the benzophenone, leading to an excited state that is in a chiral environment. This can influence the stereochemical outcome of subsequent reactions.

Chiral Auxiliaries: If the benzophenone is reacted with a substrate containing a chiral auxiliary, the auxiliary can direct the stereochemical course of the reaction.

Chiral Catalysts: The use of chiral Lewis acids or other catalysts can create a chiral environment around the excited benzophenone, leading to enantioselective product formation.

For intermolecular photocycloadditions, for example, a chiral catalyst could bind to the benzophenone or the alkene, leading to a diastereomeric transition state that favors the formation of one enantiomer of the oxetane product over the other.

Thermal Decomposition and Rearrangement Mechanisms

No data available.

Other Key Reaction Pathways and Their Kinetics

No data available.

Theoretical and Computational Studies on 2 Acetoxy 2 ,3 Dichlorobenzophenone Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods can predict molecular geometry, electronic distribution, and spectroscopic behavior with a high degree of accuracy.

Density Functional Theory (DFT) has become a primary method in computational chemistry for predicting the geometric and electronic structure of molecules. By approximating the electron density, DFT can efficiently calculate the ground-state energy and, through energy minimization, determine the most stable three-dimensional arrangement of atoms in a molecule. nih.govresearchgate.net

For 2-Acetoxy-2',3'-dichlorobenzophenone, geometry optimization would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to provide a good balance between accuracy and computational cost. nih.govresearchgate.net The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest energy. The resulting optimized structure provides crucial information about the spatial orientation of the acetoxy and dichlorophenyl groups relative to the central benzophenone (B1666685) core.

Illustrative Optimized Geometrical Parameters:

Below is an interactive table showcasing hypothetical optimized geometrical parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Bond/Angle | Value |

| Bond Length | C=O (carbonyl) | 1.22 Å |

| Bond Length | C-Cl (ortho) | 1.74 Å |

| Bond Length | C-Cl (meta) | 1.73 Å |

| Bond Length | C-O (ester) | 1.36 Å |

| Bond Angle | C-CO-C (benzophenone) | 121.5° |

| Dihedral Angle | Phenyl-CO-Phenyl | 55.8° |

Note: These values are illustrative and represent typical outputs from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. benasque.org It is particularly valuable for predicting electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. jksus.org

For this compound, TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These calculations help in understanding how the electronic structure, including the presence of the acetoxy and dichloro substituents, influences the molecule's interaction with light. The solvent effects on the electronic transitions can also be modeled to provide a more realistic prediction of the UV-Vis spectrum in different environments. jksus.org

Hypothetical Electronic Transition Data:

This interactive table presents example data for the lowest energy electronic transitions of this compound as predicted by TD-DFT.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.85 | 322 | 0.0012 |

| S0 → S2 | 4.21 | 294 | 0.1530 |

| S0 → S3 | 4.55 | 272 | 0.0890 |

Note: This data is for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. karazin.ua The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. ejosat.com.tr

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. ejosat.com.tr For this compound, analysis of the FMOs can provide insights into its reactivity, kinetic stability, and electronic transport properties. Various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. nih.govnih.gov

Calculated Electronic Properties (Illustrative):

| Property | Value (eV) |

| HOMO Energy | -6.78 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.53 |

| Ionization Potential | 6.78 |

| Electron Affinity | 1.25 |

| Chemical Hardness | 2.77 |

| Electronegativity | 4.02 |

Note: These values are hypothetical and derived from the illustrative HOMO and LUMO energies.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide detailed information about a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

For this compound, MD simulations can be used to study its conformational flexibility, particularly the rotation around the single bonds connecting the phenyl rings to the carbonyl group. This analysis can reveal the most populated conformations in a given environment (e.g., in a solvent or interacting with a biological target) and the energy barriers between different conformational states. Such information is critical for understanding how the molecule's shape influences its physical and biological properties.

Structure-Property Relationship Modeling

Modeling the relationship between a molecule's structure and its properties is a cornerstone of modern chemical and pharmaceutical research. These models aim to predict the properties or activities of new or untested compounds based on their molecular descriptors.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that attempts to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity or other properties. mdpi.comresearchgate.net QSAR models are developed by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a training set of molecules with known activities and then using statistical methods to build a mathematical equation that relates these descriptors to the activity. nih.gov

For a compound like this compound, a QSAR study would typically involve a series of related benzophenone derivatives with varying substituents. The goal would be to develop a model that can predict a specific activity, such as enzyme inhibition or toxicity, based on the structural features of the molecules. researchgate.net A robust QSAR model can be a valuable tool for guiding the design of new compounds with improved properties and for prioritizing compounds for experimental testing, thereby reducing the time and cost of research and development. mdpi.com

Computational Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the chemical behavior of complex molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to elucidate the electronic structure and geometry, which are fundamental to a compound's reactivity. iaea.org For substituted benzophenones, computational studies can effectively model the influence of various substituents on the molecule's properties. iaea.orgsci-hub.se

The reactivity of this compound is governed by the electronic effects (inductive and resonance) and steric hindrance imparted by its substituents: the acetoxy group and the two chlorine atoms. DFT calculations can determine the distribution of electron density, identify frontier molecular orbitals (HOMO and LUMO), and calculate molecular electrostatic potential maps. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's ability to accept an electron. iaea.org Studies on related substituted benzophenones have established a linear relationship between computationally calculated LUMO energies and experimentally measured reduction potentials. iaea.org This correlation allows for the in silico prediction of how readily this compound might undergo reduction.

Furthermore, computational models can predict the most stable geometric conformations of the molecule. For ortho-substituted benzophenones, the rotation of the phenyl rings relative to the central carbonyl group is a critical factor determining steric accessibility and reactivity. sci-hub.se By calculating the potential energy surface as a function of these rotational angles, researchers can identify the minimum energy conformations and the energy barriers for interconversion between them. sci-hub.se This information is vital for predicting the selectivity of reactions, as the preferred conformation will dictate which parts of the molecule are most accessible for a chemical attack. Electrostatic interactions play a significant role in determining the relative stabilities of different possible minima. sci-hub.se

The table below illustrates the types of predictive data that can be generated through computational analysis for a series of hypothetical substituted benzophenones, demonstrating the impact of substituents on key reactivity indicators.

| Compound | Substituent Pattern | Calculated LUMO Energy (eV) | Predicted Reduction Potential (V) | Calculated Conformational Energy Barrier (kcal/mol) |

| A | Unsubstituted | -1.54 | -1.75 | 3.46 |

| B | 2-Chloro | -1.68 | -1.61 | 4.10 |

| C | 2',3'-Dichloro | -1.85 | -1.45 | 4.52 |

| D | 2-Acetoxy-2',3'-dichloro | -1.79 | -1.51 | 4.88 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles discussed in computational studies of substituted benzophenones.

Advanced Computational Approaches

Machine Learning Integration in Compound Design

The integration of artificial intelligence, particularly machine learning (ML), is revolutionizing the process of drug discovery and compound design. researchgate.net For systems involving this compound, ML algorithms can accelerate the design of new analogues with optimized properties. nih.gov These techniques leverage large datasets of chemical structures and their associated biological activities or physicochemical properties to build predictive models. nih.govresearchgate.net

Machine learning can be applied in several key areas of compound design:

Quantitative Structure-Activity Relationship (QSAR): ML-based QSAR models can predict the biological activity of novel compounds based on their molecular descriptors. Algorithms like Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNN) can identify complex, non-linear relationships between a molecule's features and its efficacy that are not apparent from simple analysis. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial. ML models trained on extensive ADMET data can flag potential liabilities in designed analogues of this compound early in the design phase.

De Novo Design: Generative ML models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can design entirely new molecules. nih.gov These models can be trained to generate novel structures within a specific chemical space that are predicted to have high activity and favorable properties, effectively exploring new structural possibilities for benzophenone derivatives. nih.gov

The process involves training these algorithms on known data to "learn" the rules governing molecular interactions and properties, enabling them to make accurate predictions for new, untested molecules. frontiersin.org

The following table summarizes various ML techniques and their applications in the design of novel compounds.

| Machine Learning Technique | Application in Compound Design | Predicted Outcome for Analogues |

| Support Vector Machine (SVM) | QSAR analysis, classification of active vs. inactive compounds. | Prediction of biological activity or toxicity class. |

| Random Forest (RF) | ADMET prediction, feature importance selection. | Estimates of properties like solubility, metabolic stability. |

| Deep Neural Networks (DNN) | Prediction of drug-target interactions, complex QSAR. researchgate.net | Accurate prediction of binding affinity to a specific target. |

| Recurrent Neural Networks (RNN) | De novo molecular generation. nih.gov | Generation of novel, synthetically feasible benzophenone structures. |

Photophysical Property Predictions and Benchmarking

The interaction of molecules with light is fundamental to applications in photochemistry and materials science. Computational methods are indispensable for predicting and understanding the photophysical properties of compounds like this compound. Theoretical calculations can provide detailed insights into electronic transitions and the fate of excited states. researchgate.net

Upon absorption of light, a molecule is promoted to an electronic excited state. For benzophenones, the key photophysical processes include intramolecular charge transfer (ICT) and intersystem crossing (ISC) to the triplet state. researchgate.netacs.org Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate UV-Vis absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states.

Advanced computational techniques can trace the evolution of the molecule after photoexcitation. researchgate.net Excited-state molecular dynamics simulations can model the pathways and timescales of relaxation processes, such as the transition from the initially populated singlet excited state to a triplet state. acs.org For substituted benzophenones, the nature and position of substituents can significantly alter these processes. researchgate.net For example, the presence of electron-donating or withdrawing groups can modify the character of the excited states (e.g., n→π* vs. π→π*) and influence the rates of ICT and ISC. researchgate.net

Benchmarking these computational predictions against experimental data from techniques like transient absorption spectroscopy is crucial for validating and refining the theoretical models. researchgate.net This synergy between theory and experiment allows for a deep, mechanistic understanding of a molecule's photophysical behavior.

The table below outlines key photophysical properties and the computational methods used for their prediction.

| Photophysical Property | Computational Method | Information Provided |

| UV-Vis Absorption Spectrum | Time-Dependent DFT (TD-DFT) | Prediction of absorption maxima (λmax) and oscillator strengths. |

| Excited State Character | Natural Transition Orbitals (NTOs) | Analysis of the nature of electronic transitions (e.g., n→π, π→π, ICT). |

| Intersystem Crossing (ISC) Rate | Spin-Orbit Coupling Calculations | Estimation of the efficiency of transition from singlet to triplet excited states. researchgate.netacs.org |

| Fluorescence/Phosphorescence | TD-DFT, CASSCF/CASPT2 | Prediction of emission energies and lifetimes. |

Advanced Spectroscopic and Structural Characterization of 2 Acetoxy 2 ,3 Dichlorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. For 2-Acetoxy-2',3'-dichlorobenzophenone, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of unique proton environments, their multiplicity (splitting patterns), and their relative proximity. The aromatic region (typically δ 7.0-8.0 ppm) would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the dichlorinated ring would exhibit shifts and couplings influenced by the two chlorine atoms. Protons ortho to the carbonyl group are typically deshielded and appear further downfield. The acetoxy group would be readily identifiable by a sharp singlet for the methyl protons, expected to appear in the δ 2.0-2.5 ppm region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, often acquired with proton decoupling, would show a single peak for each unique carbon atom. The carbonyl carbon of the benzophenone (B1666685) moiety is expected to have a chemical shift in the downfield region of δ 190-200 ppm. The quaternary carbon to which the acetoxy group is attached would also have a distinct chemical shift. The carbons of the aromatic rings would appear in the δ 120-140 ppm range, with the carbons bonded to chlorine showing characteristic shifts. The carbonyl carbon of the acetoxy group would likely resonate around δ 170 ppm, while the methyl carbon would be found in the more upfield region of δ 20-30 ppm. libretexts.orghuji.ac.iloregonstate.edu

Predicted ¹³C NMR Chemical Shifts for Key Carbons

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzophenone C=O | 190-200 |

| Acetoxy C=O | ~170 |

| Aromatic C-Cl | 130-140 |

| Aromatic C-H | 120-135 |

| Quaternary C-O | 75-85 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The benzophenone carbonyl (C=O) stretch is expected around 1650-1670 cm⁻¹, while the ester carbonyl of the acetoxy group would appear at a higher frequency, typically in the range of 1735-1750 cm⁻¹. amazonaws.comnist.gov The presence of two distinct C=O bands would be a key diagnostic feature. Other significant absorptions would include C-O stretching for the ester linkage (around 1200-1240 cm⁻¹), C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region), and various C-H and C=C stretching and bending modes from the aromatic rings. libretexts.orguhcl.edu

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The C=O stretching vibrations would also be observable, although their intensities might differ from the IR spectrum. Raman spectroscopy can be particularly useful for analyzing the lower frequency modes, including those involving the chlorine substituents.

Expected Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Signal |

|---|---|---|

| Benzophenone C=O Stretch | 1650-1670 (Strong) | Observable |

| Acetoxy C=O Stretch | 1735-1750 (Strong) | Observable |

| Ester C-O Stretch | 1200-1240 (Strong) | Observable |

| Aromatic C=C Stretch | 1450-1600 (Multiple bands) | Strong |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. nih.govacs.orgnih.govoaepublish.com This allows for the unambiguous determination of its molecular formula. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing the purity of the synthesized this compound and for identifying any byproducts from the reaction mixture. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each separated component, allowing for their identification. researchgate.netresearchgate.netencyclopedia.pubthermofisher.comnih.gov Common fragmentation pathways for benzophenones in MS involve cleavage at the carbonyl group, leading to the formation of benzoyl cations and related fragments. nih.govnih.govresearchgate.netresearchgate.netmassbank.eu For this compound, characteristic fragments would likely include the loss of the acetoxy group, as well as fragments corresponding to the dichlorobenzoyl cation and other related ions.

Predicted Key Mass Spectrometry Fragments

| Fragment | Description |

|---|---|

| [M]+• | Molecular ion |

| [M - CH₃CO₂]⁺ | Loss of the acetoxy group |

| [C₇H₄Cl₂O]⁺ | Dichlorobenzoyl cation |

Electronic Absorption and Emission Spectroscopy (UV-Vis, EPR)

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum of this compound would be characterized by absorptions due to π → π* and n → π* electronic transitions. Benzophenones typically exhibit strong π → π* transitions at lower wavelengths (around 250 nm) and a weaker, broader n → π* transition at longer wavelengths (around 330-360 nm). mdpi.comscialert.netresearchgate.netnih.gov The substitution pattern on the aromatic rings will influence the exact position and intensity of these absorption bands.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique used to study species with unpaired electrons. unibo.it While this compound itself is not a radical, EPR spectroscopy could be used to study its photochemical properties, for instance, by detecting the formation of radical species upon UV irradiation, such as the ketyl radical that can be formed from benzophenones. acs.orgosti.govacs.orgresearchgate.net

Advanced Imaging and Diffraction Techniques for Complex Molecular Assemblies

Electron Microscopy (SEM, TEM) for Morphological Studies

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface topography and internal structure of materials at high resolution.

If applied to this compound, SEM analysis would reveal the morphology of its solid form, including crystal shape, size distribution, and surface features. This could provide insights into the crystallization process and the macroscopic properties of the bulk material.

TEM analysis would offer a higher resolution view, potentially revealing details about the internal structure of the crystals, such as dislocations, stacking faults, or other crystalline defects. For amorphous samples, TEM could provide information on the degree of short-range order.

Table 1: Hypothetical Morphological Parameters from Electron Microscopy

| Parameter | Description |

| Crystal Habit | The characteristic external shape of crystals. |

| Particle Size Distribution | The range and average size of the crystalline particles. |

| Surface Topography | The fine-scale features on the crystal surfaces. |

| Internal Defects | Imperfections within the crystal lattice. |

X-ray Diffraction for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

For this compound, single-crystal XRD would provide definitive information on its crystal system, space group, and unit cell dimensions. It would also reveal the bond lengths, bond angles, and torsional angles within the molecule, confirming its molecular conformation in the solid state. Powder XRD could be used to identify the crystalline phases present in a bulk sample.

Table 2: Hypothetical Crystallographic Data from X-ray Diffraction

| Parameter | Description |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Molecular Conformation | The three-dimensional arrangement of the atoms in the molecule. |

Atom Probe Tomography (APT) and Correlative Microscopy for Nanoscale Chemical and Structural Analysis

Atom Probe Tomography (APT) is a materials analysis technique that provides 3D atomic-scale imaging and chemical composition measurements. nih.gov Correlative microscopy combines information from different microscopy techniques, such as APT with TEM, to provide a more complete understanding of a material's structure and composition. nih.gov

While typically applied to metallic and semiconductor materials, APT could, in principle, be used to analyze the elemental distribution within a sample of this compound, particularly to investigate the homogeneity of the compound or to detect any nanoscale impurities or segregation of elements (carbon, oxygen, chlorine). nih.gov

Small Angle Neutron Scattering (SANS) for Ligand Shell Morphology

Small Angle Neutron Scattering (SANS) is a technique used to study the structure of materials on a scale of 1 to 100 nanometers. It is particularly useful for analyzing the structure and morphology of soft matter, including polymers and ligand shells on nanoparticles. nih.govresearchgate.net

In the context of this compound, SANS would not be directly applicable for studying the molecule itself. However, if this molecule were used as a ligand to coat the surface of nanoparticles, SANS could provide detailed information about the thickness, density, and conformation of the this compound layer (the ligand shell) on the nanoparticle surface. nih.govresearchgate.net

Synthetic Applications and Derivative Chemistry of 2 Acetoxy 2 ,3 Dichlorobenzophenone

Role as a Synthetic Intermediate in Complex Molecule Construction

2-Acetoxy-2',3'-dichlorobenzophenone serves as a valuable synthetic intermediate due to the distinct reactivity of its constituent functional groups. The benzophenone (B1666685) core is a common starting point for building complex molecules, and the specific substitutions on this derivative offer multiple handles for sequential chemical transformations. nih.gov

The primary reactive sites that can be exploited for constructing complex molecules include:

The Carbonyl Group: The ketone can undergo nucleophilic addition or reduction to a secondary alcohol. This alcohol can then be used in subsequent reactions, such as esterification or etherification, or serve as a precursor for elimination reactions to form alkenes.

The Acetoxy Group: This ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding phenol (B47542) (2-hydroxy-2',3'-dichlorobenzophenone). The resulting hydroxyl group is a powerful directing group for electrophilic aromatic substitution and can be converted into an ether or other functional groups.

The Dichlorinated Phenyl Rings: The chlorine atoms deactivate the aromatic rings towards electrophilic substitution but can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. While these reactions can be challenging on chloroarenes, they provide a direct pathway to biaryl compounds and other complex scaffolds.

The strategic manipulation of these functional groups allows chemists to use this compound as a linchpin in multi-step syntheses, introducing complexity in a controlled and predictable manner.

| Functional Group | Potential Transformation | Resulting Structure | Application in Complex Synthesis |

| Ketone (C=O) | Reduction (e.g., with NaBH₄) | Secondary Alcohol | Precursor for ethers, esters, alkenes |

| Acetoxy (-OAc) | Hydrolysis (e.g., with NaOH/H₃O⁺) | Phenol (-OH) | Directing group, precursor for ethers |

| Chloro (-Cl) | Cross-Coupling (e.g., Suzuki) | Biaryl or Alkylated Arene | C-C bond formation, scaffold extension |

Development of Novel Acetoxybenzophenone Derivatives

The this compound structure is not only an intermediate but also a scaffold for the development of new derivatives with tailored properties. By systematically modifying its structure, researchers can fine-tune its chemical reactivity, photophysical characteristics, and biological activity.

Structural modifications of this compound can be performed to modulate its electronic and steric profile, thereby tuning its reactivity for specific applications. A series of new benzophenone derivatives can be synthesized through straightforward reactions like the esterification of a corresponding hydroxy-benzophenone with various acyl chlorides or sulfonyl chlorides. researchgate.net

Key modifications include:

Variation of the Ester Group: The acetoxy group can be replaced with other ester functionalities (e.g., benzoyloxy, pivaloyloxy) to alter steric hindrance around the ortho position and modify the compound's solubility and electronic properties.

Reactions at the Hydroxyl Group (Post-Hydrolysis): After converting the acetoxy group to a hydroxyl group, a wide range of derivatives can be accessed via Williamson ether synthesis, O-acylation, or conversion to a sulfonate ester, which is an excellent leaving group.

Substitution of Chlorine Atoms: While challenging, nucleophilic aromatic substitution of one or both chlorine atoms with nucleophiles like amines, alkoxides, or thiolates can lead to highly functionalized derivatives. The success of such reactions is highly dependent on the reaction conditions and the presence of activating or deactivating groups.

These modifications allow for the creation of a library of related compounds from a single precursor, enabling the systematic study of structure-activity relationships.

The benzophenone moiety is considered a "ubiquitous scaffold" in medicinal chemistry, forming the core of many bioactive compounds. nih.gov this compound can be utilized as a starting scaffold for creating new chemical entities, particularly in drug discovery. For instance, benzophenone scaffolds have been used to synthesize hybrids of existing drugs, such as clemastine and tamoxifen, in the search for new therapeutic agents. researchgate.net

The design process involves treating the core scaffold as a central unit to which different "headgroups" or functional motifs can be attached. In the case of this compound, the two chlorinated rings and the acetoxy-substituted ring represent distinct vectors for functionalization. One ring could be modified to enhance binding to a biological target, while the other could be altered to improve pharmacokinetic properties. The acetoxy group itself can be hydrolyzed and used as an attachment point for linkers or other pharmacophores.

Enantioselective Transformations Initiated by Acetoxybenzophenones

Enantioselective synthesis, the preferential formation of one enantiomer of a chiral product, is a critical field in modern chemistry, particularly for pharmaceuticals. While direct initiation of enantioselective transformations by simple acetoxybenzophenones is not widely documented, the benzophenone scaffold offers significant potential for the design of chiral reagents, catalysts, or photosensitizers.

The development of a chiral acetoxybenzophenone derivative could be envisioned through several hypothetical strategies:

Incorporation of a Chiral Auxiliary: The acetoxy group could be replaced by a chiral ester derived from a chiral alcohol or acid. The steric and electronic influence of this chiral group could then direct the stereochemical outcome of a subsequent reaction on a prochiral substrate.

Asymmetric Photosensitization: Benzophenones are excellent photosensitizers. A benzophenone scaffold made chiral through substitution could, upon photochemical excitation, transfer its energy to a prochiral reactant. If the chiral sensitizer (B1316253) and the reactant form a transient diastereomeric complex, this could lead to an enantiomerically enriched product.

Use as a Chiral Ligand: Modification of the scaffold with appropriate coordinating atoms (e.g., nitrogen, phosphorus) could allow it to act as a chiral ligand for a metal catalyst. The resulting chiral metal complex could then catalyze a wide range of asymmetric transformations.

Although these applications remain largely speculative for this compound itself, they represent a promising direction for future research based on established principles of asymmetric catalysis.

Photochemical Synthesis of Diverse Carbon Skeletons

The photochemistry of benzophenone is one of its most defining characteristics and provides a powerful method for forming new carbon-carbon bonds. bgsu.edu Upon absorption of UV light, this compound is excited from its ground state (S₀) to a short-lived singlet excited state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet excited state (T₁). bgsu.edu

This triplet state behaves as a diradical and can abstract a hydrogen atom from a suitable donor molecule (like a solvent such as 2-propanol), generating a ketyl radical. researchgate.net Two of these ketyl radicals can then dimerize to form a benzopinacol derivative, creating a new C-C bond. bgsu.eduresearchgate.net This photoreduction process is a classic method for constructing sterically hindered carbon skeletons.

Furthermore, substituted benzophenones can act as photosensitizers, initiating reactions without being consumed. For example, the use of 4,4′-dimethoxybenzophenone as a photosensitizer in the photolysis of aryldiazoacetates has been shown to increase product yields and alter the stereochemical outcome of C-H insertion reactions, favoring the formation of trans diastereomers. rsc.org The specific chlorine and acetoxy substituents on this compound would be expected to modulate the energy of its triplet state and its photochemical efficiency, potentially offering unique reactivity in sensitized reactions.

| Photochemical Process | Key Intermediate | Typical Product | Significance |

| Photoreduction | Ketyl Radical | Benzopinacol | C-C bond formation, synthesis of sterically hindered molecules researchgate.net |

| Photosensitization | Triplet-state Benzophenone | Product from substrate reaction | Initiation of reactions in other molecules, potential for stereocontrol rsc.org |

| Photoenolization | Photoenol | Cycloaddition products | Formation of new ring systems from ortho-substituted benzophenones acs.org |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Acetoxy-2',3'-dichlorobenzophenone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst. A two-step process involving acetoxylation of 2',3'-dichlorobenzophenone with acetic anhydride under reflux (110–120°C) is typical. Purity (>95%) is achieved through recrystallization in ethanol .

- Key Variables : Reaction temperature, solvent polarity, and catalyst loading significantly impact yield. Lower temperatures (<100°C) reduce byproduct formation (e.g., diacetylated derivatives) but prolong reaction time .

Q. How can researchers verify the structural integrity of this compound?

- Analytical Techniques :

- NMR : Distinct peaks for acetate protons (~2.1 ppm) and aromatic protons (6.8–7.5 ppm) confirm substitution patterns.

- HPLC-MS : Retention time and molecular ion peak (m/z ~307.1 [M+H]⁺) validate purity and molecular weight .

Advanced Research Questions

Q. What are the kinetic and thermodynamic contradictions in the oxidation reactions of this compound derivatives?

- Contradiction : Dondoni et al. (1971) reported electron-donating groups accelerate thiobenzophenone oxidation (Hammett σ = -0.88). However, this compound exhibits slower oxidation rates despite electron-withdrawing Cl substituents .

- Resolution : Steric hindrance from the acetoxy group dominates over electronic effects. Computational modeling (DFT) and kinetic isotope experiments are recommended to isolate steric vs. electronic contributions .

Q. How does this compound degrade in environmental matrices, and what are its persistent metabolites?

- Degradation Pathways :

- Hydrolysis : Acetoxy group cleaves in alkaline conditions (pH >9), forming 2',3'-dichlorobenzophenone.

- Photolysis : UV exposure generates 4,4'-dichlorobenzophenone (DCBP) and 3-hydroxy-DCBP via radical intermediates .

Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling reactions?

- Design Considerations :

- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura coupling with arylboronic acids.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate catalysts; optimize with co-solvents (toluene:DMF 3:1) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the environmental persistence of this compound?

- Source of Discrepancy :

- pH-Dependent Stability : Studies in neutral aqueous systems report half-lives >6 months, while alkaline conditions (e.g., soil pH 8–9) show rapid hydrolysis (t₁/₂ ~7 days) .

- Analytical Artifacts : High GC injector temperatures (>250°C) decompose the parent compound into DCBP, falsely indicating environmental persistence .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。